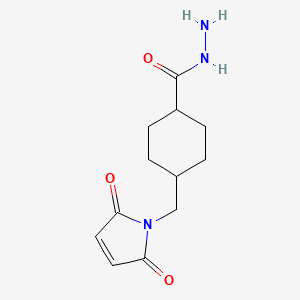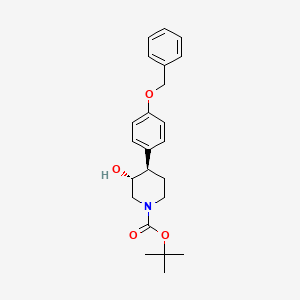![molecular formula C36H54ClCrN2O2- B1143170 (1R,2R)-(-)-[1,2-シクロヘキサンジアミノ-N,N'-ビス(3,5-ジ-tert-ブチルサリチリデン)]クロム(III) 塩化物 CAS No. 164931-83-3](/img/structure/B1143170.png)
(1R,2R)-(-)-[1,2-シクロヘキサンジアミノ-N,N'-ビス(3,5-ジ-tert-ブチルサリチリデン)]クロム(III) 塩化物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is a useful research compound. Its molecular formula is C36H54ClCrN2O2- and its molecular weight is 634.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. 不斉ディールス・アルダー反応およびヘテロディールス・アルダー反応 この化合物は、不斉ディールス・アルダー反応およびヘテロディールス・アルダー反応の触媒前駆体として機能します {svg_1}. これらの反応は、医薬品や材料科学において多くの用途を持つ環状化合物の合成において重要です。
CO2とエポキシドの共重合
これは、CO2とエポキシドの共重合の触媒として作用します {svg_2}. このプロセスは、コンパクトディスク、眼鏡、防弾ガラスの製造など、さまざまな用途に使用されるポリカーボネートの製造において重要です。
トリブチル錫エノラートの不斉アルキル化
この化合物は、トリブチル錫エノラートの不斉アルキル化の触媒として使用されます {svg_3}. この反応は、医薬品や天然物など、多くの生物活性分子の合成における重要なステップです。
メソエポキシドの不斉開環
これは、メソエポキシドの不斉開環の触媒として使用されます {svg_4}. この反応は、医薬品業界で重要なキラル化合物の幅広い合成における強力なツールです。
末端エポキシドの速度論的分割
この化合物は、末端エポキシドの速度論的分割に使用されます {svg_5}. このプロセスは、さまざまな有機化合物の合成における貴重な中間体であるエナンチオマー的に純粋なエポキシドの製造において重要です。
工業化学用触媒
作用機序
Target of Action
The primary target of this compound is the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . It acts as a catalyst in these reactions, facilitating the conversion of these compounds.
Mode of Action
The compound interacts with its targets by acting as a catalyst . It facilitates the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . This interaction leads to changes in the structure of the target compounds, enabling further reactions to take place.
Biochemical Pathways
The compound affects the epoxide biochemical pathway . By catalyzing the ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides, it influences the downstream effects of these reactions . These effects can include the formation of new compounds, which can have various roles in biochemical processes.
Result of Action
The molecular effect of the compound’s action is the transformation of meso-epoxides and terminal epoxides into different compounds through asymmetric ring-opening and kinetic resolution . On a cellular level, these transformations can lead to various effects, depending on the specific compounds produced and their roles in cellular processes.
生化学分析
Biochemical Properties
(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with enzymes such as epoxide hydrolases and Diels-Alderases, facilitating the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . The compound also engages with proteins involved in the copolymerization of carbon dioxide and epoxides, enhancing the efficiency of these reactions . These interactions are typically characterized by the formation of transient complexes, where the chromium center coordinates with the substrate, leading to the desired enantioselective transformation.
Cellular Effects
The effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, the compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting the cell’s ability to manage reactive oxygen species . Additionally, it can affect cellular proliferation and apoptosis, depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride exerts its effects through several mechanisms. The chromium center of the compound binds to specific sites on enzymes and substrates, facilitating catalytic reactions . This binding often involves coordination with nitrogen and oxygen atoms, stabilizing the transition state and lowering the activation energy of the reaction. The compound can also act as an enzyme inhibitor or activator, depending on the context, by altering the enzyme’s conformation and activity . These interactions can lead to changes in gene expression, as the compound influences transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride can change over time. The compound is relatively stable, with a high melting point and resistance to degradation under standard conditions . Prolonged exposure to light and air can lead to gradual degradation, affecting its catalytic activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and improve oxidative stress response . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects plateau and then reverse at higher concentrations . These findings highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of various substrates . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions can have downstream effects on cellular energy production, detoxification processes, and biosynthetic pathways.
Transport and Distribution
Within cells and tissues, (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is transported and distributed through interactions with transporters and binding proteins . The compound can bind to albumin and other serum proteins, facilitating its distribution throughout the body . Its localization within cells is influenced by its affinity for specific organelles, such as the mitochondria and endoplasmic reticulum . These interactions can affect the compound’s accumulation and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is critical for its activity. The compound is often found in the mitochondria, where it can influence oxidative phosphorylation and reactive oxygen species production . It can also localize to the endoplasmic reticulum, affecting protein folding and stress response pathways . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its proper function and activity within the cell .
特性
CAS番号 |
164931-83-3 |
|---|---|
分子式 |
C36H54ClCrN2O2- |
分子量 |
634.3 g/mol |
IUPAC名 |
chromium;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride |
InChI |
InChI=1S/C36H54N2O2.ClH.Cr/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/p-1/t29-,30-;;/m1../s1 |
InChIキー |
URIXSIRVKMNVQX-SEILFYAJSA-M |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.Cl[Cr](Cl)Cl |
異性体SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr] |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr] |
製品の起源 |
United States |
Q1: What are the key applications of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride in organic synthesis?
A1: (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride serves as a versatile catalyst or reagent in a variety of asymmetric transformations. [] While the provided research paper focuses on the compound's characterization, its utility in asymmetric synthesis is well-documented in scientific literature. Researchers utilize its chiral environment to facilitate enantioselective reactions, leading to the formation of chiral molecules with high stereoselectivity. These reactions are crucial in various fields, including pharmaceuticals, agrochemicals, and materials science, where the production of enantiomerically pure compounds is often essential.
Q2: What are the safety considerations associated with handling (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride?
A2: The provided research highlights that (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is harmful if inhaled, swallowed, or comes into contact with skin. [] Therefore, appropriate personal protective equipment, including gloves, protective clothing, eye protection, and face protection, must be worn when handling this compound. It is essential to handle it in well-ventilated areas to minimize the risk of inhalation. Additionally, the compound should be stored away from strong oxidizing agents to prevent hazardous decomposition.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate](/img/structure/B1143095.png)

![4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide](/img/structure/B1143102.png)



